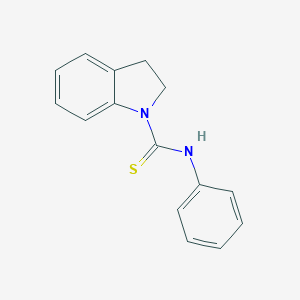

N-phenyl-1-indolinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

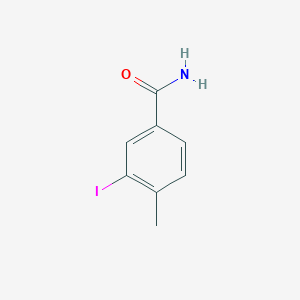

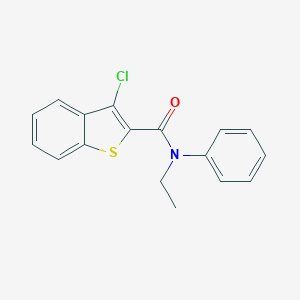

“N-phenyl-1-indolinecarbothioamide” is a chemical compound with the molecular formula C15H14N2S . The average mass of this compound is 254.350 Da, and its monoisotopic mass is 254.087769 Da .

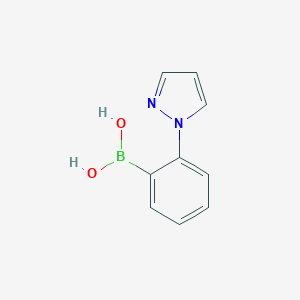

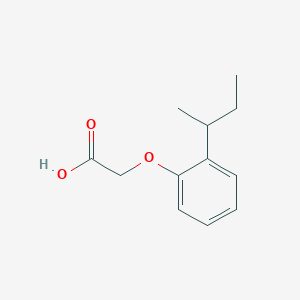

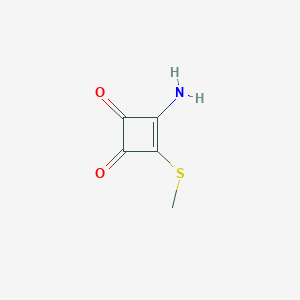

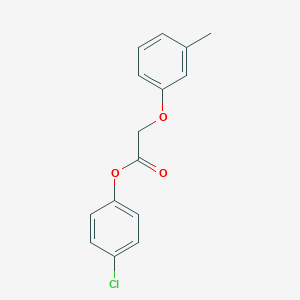

Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . For a more detailed analysis of the molecular structure, specialized software or experimental techniques such as X-ray crystallography would be required .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 254.4 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications

Synthesis and Chemical Properties

- Kobayashi, Yamane, and Fukamachi (2013) developed a procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, highlighting the chemical versatility of these compounds in creating various derivatives (Kobayashi, Yamane, & Fukamachi, 2013).

Antimicrobial and Antifungal Applications

- Siddiqui and Alam (2016) synthesized new derivatives of 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1, 2, 4-thiadiazol-2-amine and found them to have significant antibacterial and antifungal activity, demonstrating the potential of these compounds in pharmaceutical applications (Siddiqui & Alam, 2016).

Anticancer and Antiproliferative Activities

- A study by Cocco, Congiu, and Onnis (2003) on N-phenylpyrrolecarbothioamides showed these compounds could inhibit the growth of various human cancer cell lines, indicating their potential use in cancer treatment (Cocco, Congiu, & Onnis, 2003).

- Lin et al. (2013) synthesized indolin-2-one derivatives with antiproliferative activity against human cancer cell lines, further supporting the anticancer potential of these compounds (Lin et al., 2013).

Corrosion Inhibition

- Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles as corrosion inhibitors for mild steel, showing the application of these compounds in industrial processes (Verma et al., 2016).

Other Bioactive Applications

- Research by Mathew et al. (2014) on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed these compounds could have antidepressant activity, showcasing their potential in neuropsychiatric drug development (Mathew, Suresh, & Anbazhagan, 2014).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.

Result of Action

The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

Properties

IUPAC Name |

N-phenyl-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFHKNPLMUVKSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352625 |

Source

|

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61589-33-1 |

Source

|

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

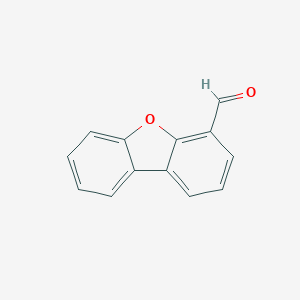

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)